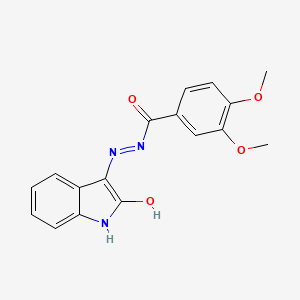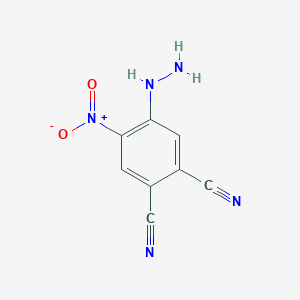![molecular formula C18H17N3OS B10877787 4-methyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10877787.png)
4-methyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 4-methyl-N-(5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)benzamide is a chemical compound with the empirical formula C₁₁H₁₂N₂S₂ and a molecular weight of 236.36 g/mol .
- It belongs to the class of heterocyclic compounds, specifically a tetrahydrobenzothienopyrimidine derivative.
- The compound’s structure includes a benzamide group (C₆H₅CONH-) attached to a tetrahydrobenzothienopyrimidine ring system.
Vorbereitungsmethoden
- Synthetic Routes :
- One synthetic route involves the condensation of 4-methylbenzaldehyde with 5,6,7,8-tetrahydrobenzothiophene-3,4-diamine, followed by cyclization to form the desired compound .
- Another method starts with 4-methylbenzaldehyde and 5,6,7,8-tetrahydrobenzothiophene-3,4-diamine, which undergoes a hydrazone formation reaction to yield the target compound .
- Industrial Production :
- Information on large-scale industrial production methods for this specific compound is limited. It is primarily synthesized in research laboratories for scientific investigations.
Analyse Chemischer Reaktionen
- Reactivity :
- The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
- Substitution : Halogenation reactions (e.g., chlorination or bromination) can introduce substituents.
- Major Products :
- The specific products formed depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology and Medicine : Investigated for potential pharmacological activities due to its unique structure.
- Industry : Limited industrial applications, but its derivatives may find use in materials science or drug development.
Wirkmechanismus
- The exact mechanism of action is not well-documented. researchers explore its interactions with biological targets and pathways to understand its effects.
Vergleich Mit ähnlichen Verbindungen
- Similar Compounds :
- 7-Methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine-4(3H)-thione : A related compound with a similar ring system .
- 4-Methyl-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride : Another derivative with a pyridine ring .
- 5-Methyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]-pyrimidin-4-one : A structurally related compound .
Eigenschaften
Molekularformel |
C18H17N3OS |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
4-methyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C18H17N3OS/c1-11-6-8-12(9-7-11)17(22)21-16-15-13-4-2-3-5-14(13)23-18(15)20-10-19-16/h6-10H,2-5H2,1H3,(H,19,20,21,22) |
InChI-Schlüssel |
VKQMQORETWGNSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3C4=C(CCCC4)SC3=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-benzothiazol-2-ylamino)-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B10877711.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877713.png)


![4-(3-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877737.png)
![5-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10877739.png)
![2-{(E)-[2-(2-methoxyphenyl)hydrazinylidene]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B10877748.png)

![N-(4-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10877763.png)
![2,3-Dimethyl-1-(3-pyridylmethyl)-1,5,6,7,8,9-hexahydrocyclohepta[B]pyrrolo[3,2-E]pyridin-4-amine](/img/structure/B10877772.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-phenylacetamide](/img/structure/B10877778.png)


